3-Propionyl-2-benzoxazolinone chemical structure and properties
3-Propionyl-2-benzoxazolinone chemical structure and properties
An In-Depth Technical Guide to 3-Propionyl-2-benzoxazolinone
Abstract
This technical guide provides a comprehensive overview of 3-Propionyl-2-benzoxazolinone, a derivative of the medicinally significant benzoxazolinone scaffold. The benzoxazolinone nucleus is recognized as a "privileged scaffold" in drug discovery, valued for its versatile physicochemical properties and broad range of biological activities.[1][2][3] This document details the chemical structure, physicochemical properties, a robust synthesis protocol, and the prospective applications of 3-Propionyl-2-benzoxazolinone for an audience of researchers and drug development professionals. By synthesizing established principles with predictive analysis, this guide aims to serve as a foundational resource for the study and utilization of this compound.
Introduction: The Significance of the Benzoxazolinone Scaffold
The 2(3H)-benzoxazolone core is a heterocyclic motif of considerable interest in medicinal chemistry. Its structure is implicated in a wide array of pharmaceuticals demonstrating anticancer, analgesic, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][4] The scaffold's success is attributed to its discrete physicochemical profile, its ability to act as a bioisostere for less metabolically stable moieties like phenols, and the presence of both lipophilic and hydrophilic regions within a single framework.[2][3] The nitrogen atom at the 3-position is a key site for chemical modification, allowing for the synthesis of diverse derivatives. The introduction of a propionyl group at this position, creating 3-Propionyl-2-benzoxazolinone, modulates the parent molecule's properties and introduces a reactive handle for further chemical elaboration, making it a valuable intermediate and a potential pharmacophore in its own right.
Chemical Identity and Structure
The fundamental identity of 3-Propionyl-2-benzoxazolinone is defined by its unique arrangement of a benzoxazole ring system acylated with a propionyl group at the nitrogen atom.
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IUPAC Name: 3-propanoyl-1,3-benzoxazol-2-one
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CAS Number: 33388-19-1
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Molecular Formula: C₁₀H₉NO₃
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Molecular Weight: 191.18 g/mol
Below is a two-dimensional representation of the chemical structure.
Caption: Chemical structure of 3-Propionyl-2-benzoxazolinone.
Physicochemical and Spectroscopic Profile
While specific, experimentally determined data for 3-Propionyl-2-benzoxazolinone is not widely published, its properties can be reliably predicted based on its constituent functional groups and data from analogous compounds.
Physicochemical Properties
The following table summarizes the expected physicochemical properties.
| Property | Predicted Value / Observation | Rationale / Reference Analog |
| Physical State | White to off-white crystalline solid | Based on the parent 2-benzoxazolinone and similar N-acylated derivatives which are typically solids at room temperature.[5] |
| Melting Point | 100-120 °C (estimated range) | N-acylation typically alters the melting point of the parent heterocycle. The parent, 2-benzoxazolinone, melts at 138-141 °C. The propionyl group may disrupt crystal packing, lowering the MP. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform); sparingly soluble in water. | The aromatic ring and propionyl group confer lipophilicity, while the polar amide and ketone functionalities allow for solubility in polar aprotic solvents. |
| pKa | The N-H proton is absent. The molecule is weakly basic due to the lone pairs on oxygen and nitrogen atoms. | The parent 2-benzoxazolinone has a weakly acidic N-H proton (pKa ≈ 8.7). Acylation removes this proton, leaving the molecule with no significant acidic character. |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for structure verification. The expected data for 3-Propionyl-2-benzoxazolinone is outlined below.
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¹H NMR (Proton NMR):
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Aromatic Protons: Four protons on the benzene ring would appear as a complex multiplet system, likely in the range of δ 7.2-7.8 ppm.
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Propionyl Protons (CH₂): A quartet at approximately δ 2.9-3.2 ppm, coupled to the adjacent methyl group.
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Propionyl Protons (CH₃): A triplet at approximately δ 1.1-1.3 ppm, coupled to the adjacent methylene group.
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¹³C NMR (Carbon NMR):
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Carbonyl Carbons: Two distinct signals in the downfield region. The lactam (ring) carbonyl (C=O) is expected around δ 153-155 ppm, and the propionyl carbonyl (C=O) around δ 170-173 ppm.
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Aromatic Carbons: Multiple signals between δ 110-145 ppm, corresponding to the carbons of the benzene ring.
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Propionyl Carbons: A signal for the CH₂ group around δ 30-35 ppm and a signal for the CH₃ group around δ 8-12 ppm.
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IR (Infrared) Spectroscopy:
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C=O Stretching: Two strong, distinct absorption bands are expected for the two carbonyl groups. The cyclic amide (lactam) carbonyl typically appears at a higher wavenumber (1770-1790 cm⁻¹), while the acyclic ketone carbonyl will appear around 1700-1720 cm⁻¹.[6] The absence of a broad N-H stretch (around 3200-3400 cm⁻¹) would confirm successful N-acylation.
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C-N Stretching: Found in the region of 1200-1350 cm⁻¹.
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Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
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Synthesis and Experimental Protocols
The most direct and efficient synthesis of 3-Propionyl-2-benzoxazolinone is the N-acylation of the parent heterocycle, 2-benzoxazolinone. This reaction involves the deprotonation of the nitrogen atom followed by nucleophilic attack on an electrophilic propionyl source.
Caption: General workflow for the synthesis of 3-Propionyl-2-benzoxazolinone.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
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2-Benzoxazolinone (1.0 eq)
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Propionyl chloride (1.2 eq)
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Triethylamine (Et₃N) (1.5 eq) or Sodium Hydride (NaH) (1.2 eq)
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Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 2-benzoxazolinone (1.0 eq).
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Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
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Deprotonation (Expertise Insight):
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Method A (Triethylamine): Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) dropwise. This organic base is sufficient for deprotonation and is easily removed during workup.
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Method B (Sodium Hydride): For a more robust and irreversible deprotonation, cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C until hydrogen evolution ceases. NaH ensures complete formation of the nucleophilic anion, often leading to cleaner reactions.
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Acylation: Add propionyl chloride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C to control the exothermic reaction.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup and Extraction (Trustworthiness):
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Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. This neutralizes any excess acid chloride and the hydrochloride salt of the base.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers and wash sequentially with water and then brine to remove inorganic impurities.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hot ethanol or ethyl acetate/hexanes) to yield the pure 3-Propionyl-2-benzoxazolinone as a crystalline solid.
Chemical Reactivity and Potential Applications
The chemical reactivity of 3-Propionyl-2-benzoxazolinone is centered on the N-acyl group and the stable heterocyclic core. The amide linkage is susceptible to hydrolysis under strong acidic or basic conditions, which can regenerate the parent 2-benzoxazolinone. The α-protons on the propionyl group can be deprotonated with a strong base, allowing for further functionalization at that position.
The true potential of this molecule lies in its role as a pharmacologically active agent or as an intermediate for more complex derivatives.
Caption: Potential therapeutic applications derived from the benzoxazolinone scaffold.
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Anti-inflammatory and Analgesic Activity: Many benzoxazolinone derivatives exhibit potent anti-inflammatory and analgesic effects.[2] The 3-propionyl derivative could be screened for similar activities, potentially acting on enzymes like cyclooxygenase (COX) or other targets in the inflammatory cascade.
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Antimicrobial Agents: The benzoxazolinone scaffold is present in compounds with antibacterial and antifungal properties.[4][7] 3-Propionyl-2-benzoxazolinone can be tested against various pathogenic strains or used as a starting point to synthesize more complex hydrazone or azole derivatives, which have shown promising antimicrobial activity.[4][8]
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Agricultural Chemicals: N-alkylated benzoxazolinones have been investigated for herbicidal and fungicidal properties, suggesting a potential role for 3-propionyl-2-benzoxazolinone in agrochemical research.[9][10]
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Intermediate for Drug Discovery: The propionyl group serves as a versatile linker. It can be elaborated into more complex side chains to optimize binding to biological targets, improve pharmacokinetic properties, or attach probes for mechanistic studies.
Safety and Handling
While specific toxicity data for 3-Propionyl-2-benzoxazolinone is not available, general precautions for handling fine organic chemicals should be observed. The parent compound, 2-benzoxazolinone, is listed as harmful if swallowed or inhaled.[11][12] Standard laboratory safety practices, including the use of a fume hood, safety glasses, gloves, and a lab coat, are mandatory.[11]
Conclusion
3-Propionyl-2-benzoxazolinone is a valuable chemical entity built upon a pharmacologically privileged scaffold. Its straightforward synthesis via N-acylation makes it highly accessible for research purposes. While detailed characterization data is sparse in public literature, its properties can be reliably inferred from established chemical principles and related structures. This guide provides the necessary foundational knowledge—from chemical identity and synthesis to potential applications—to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their discovery and development pipelines. The versatility of its structure ensures that 3-Propionyl-2-benzoxazolinone will continue to be a relevant building block in the quest for novel therapeutic agents.
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